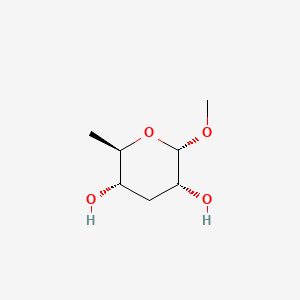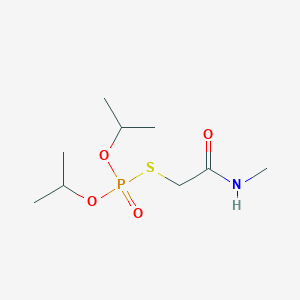
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioate group, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. For instance, the esterification process may involve the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism by which Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can form covalent bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
- Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) O-[4-(methylthio)phenyl] ester
Uniqueness
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34013-88-2 |
|---|---|
Molekularformel |
C9H20NO4PS |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
2-di(propan-2-yloxy)phosphorylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C9H20NO4PS/c1-7(2)13-15(12,14-8(3)4)16-6-9(11)10-5/h7-8H,6H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
BPEGYJWDDYWPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OC(C)C)SCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



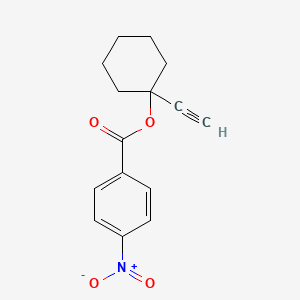

![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
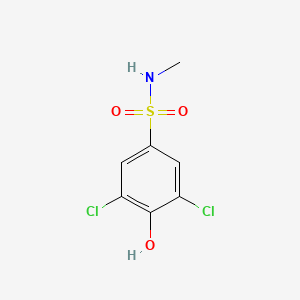

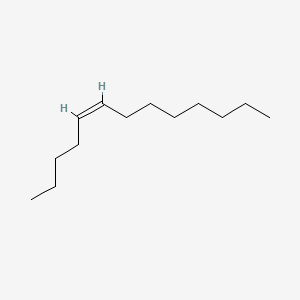
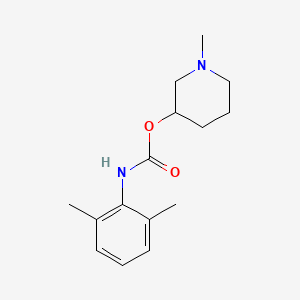
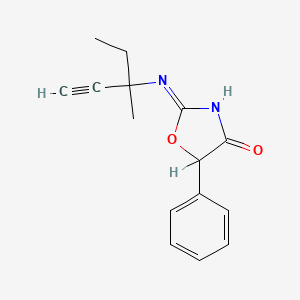
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
